Octanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid

Miscible in ethanol, chloroform, acetonitrile

In water 789 mg/L at 30 °C

0.789 mg/mL

slightly soluble in water; soluble in most organic solvents

Canonical SMILES

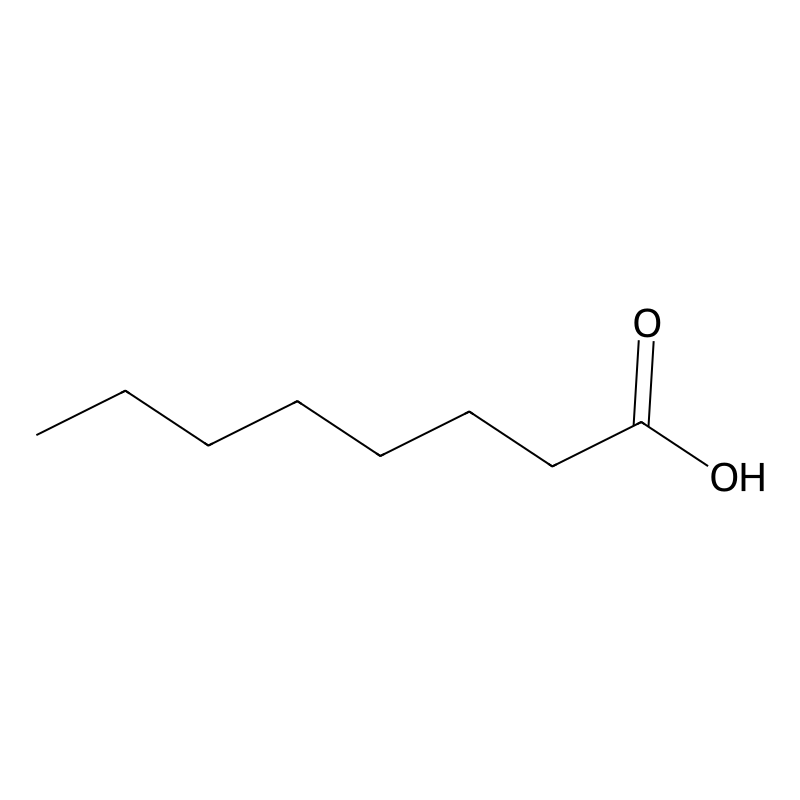

Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the chemical formula . It is characterized by a colorless oily liquid appearance and has a rancid odor. This medium-chain fatty acid is minimally soluble in water and primarily found in animal fats and plant oils, particularly in the milk of various mammals, coconut oil, and palm kernel oil. The structural formula can be represented as .

Gastric Emptying Assessment

Researchers have investigated the use of octanoic acid for assessing gastric emptying rate. Octanoic acid's unique property lies in its rapid absorption directly into the portal vein, bypassing the lymphatic system. This characteristic allows scientists to measure its exhalation as carbon dioxide in breath tests, providing insights into how quickly the stomach empties its contents. (Source: )

Energy Metabolism and Physical Performance

Studies have explored the potential benefits of octanoic acid, as part of medium-chain triglyceride (MCT) diets, on exercise performance and energy metabolism. MCTs are broken down more readily by the body compared to long-chain fatty acids. Some research suggests that octanoic acid supplementation may improve endurance capacity in mice, possibly by influencing how the body utilizes energy substrates during exercise. However, more research is needed to fully understand these effects in humans. (Source: )

- Neutralization with Bases: Octanoic acid reacts exothermically with bases to form octanoate salts and water .

- Reactions with Active Metals: It can react with active metals to produce hydrogen gas and a corresponding metal salt .

- Oxidation and Reduction: Octanoic acid can be oxidized by strong oxidizing agents or reduced by strong reducing agents, leading to a range of products .

- Polymerization Initiation: It may initiate polymerization reactions under certain conditions .

Octanoic acid exhibits several biological activities:

- Antimicrobial Properties: It is recognized for its antimicrobial effects and is used as a food contact surface sanitizer in various industries .

- Energy Regulation: This fatty acid plays a role in energy regulation within the body. It is involved in the acylation of ghrelin, a hormone that stimulates hunger .

- Potential Therapeutic Uses: Research indicates that octanoic acid may have applications in treating conditions such as epilepsy when included in ketogenic diets .

Octanoic acid can be synthesized through various methods:

- Oxidation of Aldehydes: A common industrial method involves the oxidation of octanal (the C8 aldehyde) to produce octanoic acid .

- Fatty Acid Hydrolysis: Hydrolysis of triglycerides containing octanoic acid can also yield this fatty acid.

- Microbial Fermentation: Certain microorganisms can produce octanoic acid during fermentation processes.

Uniqueness of Octanoic Acid

Octanoic acid stands out due to its medium-chain length, which allows it to be metabolized more rapidly than long-chain fatty acids. This unique property makes it particularly beneficial for energy regulation and dietary supplementation compared to other fatty acids. Its applications extend beyond food into pharmaceuticals and personal care products, showcasing its versatility.

Research has explored the interactions of octanoic acid with various materials:

- Adsorption Studies: Octanoic acid has been shown to adsorb on metal surfaces, influencing surface chemistry and material properties .

- Reactivity with Surfaces: Studies indicate that octanoic acid undergoes conformational changes when interacting with surfaces like copper, affecting its reactivity and potential applications in coatings and materials science .

Physical Description

Liquid

Liquid; Liquid, Other Solid

Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO]

colourless, oily liquid/slight, unpleasant odou

Color/Form

Colorless

Oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

239 °C

Flash Point

270 °F

130 °C (open cup)

270 °F.

Heavy Atom Count

Taste

Slightly unpleasant rancid taste

Density

0.910 at 20 °C/4 °C

0.91

Odor

UNPLEASANT AND IRRITATING ODOR

Slight odo

Odor Threshold

[CAMEO] Recognition odor threshold from CHEMINFO

IT CAN BE DETECTED @ 0.008 PPM.

Aroma threshold values: Detection: 910 ppb to 19 ppm.

Decomposition

Melting Point

16.5 °C

UNII

Related CAS

16577-52-9 (lithium salt)

18312-04-4 (unspecified zirconium salt)

1912-83-0 (tin(+2) salt)

1984-06-1 (hydrochloride salt)

20195-23-7 (unspecified chromium salt)

20543-04-8 (unspecified copper salt)

2191-10-8 (cadmium salt)

3130-28-7 (iron(+3) salt)

3890-89-9 (copper(+2) salt)

4696-54-2 (barium salt)

4995-91-9 (nickel(+2) salt)

5206-47-3 (zirconium(+4) salt)

557-09-5 (zinc salt)

5972-76-9 (ammonium salt)

6028-57-5 (aluminum salt)

60903-69-7 (La(+3) salt)

6107-56-8 (calcium salt)

6427-90-3 (chromium(+2) salt)

6535-19-9 (unspecified manganese salt)

6535-20-2 (unspecified iron salt)

6700-85-2 (cobalt salt)

67816-08-4 (Ir(+3) salt)

68957-64-2 (Ru(+3) salt)

7319-86-0 (lead(+2) salt)

7435-02-1 (unspecified Ce salt)

764-71-6 (potassium salt)

Therapeutic Uses

/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate ... The even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO) ... /Octanoate/

Children who suffer from seizures which are not controllable by drugs have apparently been successfully treated with MCT (medium chain triglyceride) diet. The MCT diet is an emulsion containing primarily (81%) octanoic acid, but also contains 15% decanoic acid ... /Medium chain triglyceride/

Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...

Vapor Pressure

0.00371 [mmHg]

VP: 1 MM HG AT 78.0 °C

3.71X10-3 mm Hg at 25 °C

Impurities

Absorption Distribution and Excretion

To assess the disposition kinetics of selected structural analogs of valproic acid, the pharmacokinetics of valproic acid and 3 structural analogs, cyclohexanecarboxylic acid, l-methyl-l-cyclohexanecarboxylic acid (1-methylcyclohexanecarboxylic acid; and octanoic acid were examined in female rats. All 4 carboxylic acids evidenced dose-dependent disposition. A dose-related decrease in total body clearance was observed for each compound, suggesting saturable eiminination processes. The apparent volume of distribution for these compounds was, with the exception of cyclohexanecarboxylic acid, dose-dependent, indicating that binding to proteins in serum and/or tissues may be saturable. Both valproic acid and 1-methylcyclohexanecarboxylic acid exhibited enterohepatic recirculation, which appeared to be dose- and compound-dependent. Significant quantities of both valproic acid and 1-methylcyclohexanecarboxylic acid were excreted in the urine as conjugates. Octanoic acid and cyclohexanecarboxylic acid were not excreted in the urine and did not evidence enterohepatic recirculation. It was concluded that minor changes in chemical structure of low molecular weight carboxylic acids have an influence on their metabolism and disposition.

Metabolism Metabolites

The enzyme MCAD (medium-chain acyl-CoA dehydrogenase) is responsible for the dehydrogenation step of fatty acids with chain lengths between 6 and 12 carbons as they undergo beta-oxidation in the mitochondria. Fatty acid beta-oxidation provides energy after the body has used up its stores of glucose and glycogen. This typically occurs during periods of extended fasting or illness when caloric intake is reduced, and energy needs are increased. Beta-oxidation of long chain fatty acids produces two carbon units, acetyl-CoA and the reducing equivalents NADH and FADH2. NADH and FADH2 enter the electron transport chain and are used to make ATP. Acetyl-CoA enters the Krebs Cycle and is also used to make ATP via the electron transport chain and substrate level phosphorylation. When the supply of acetyl-CoA (coming from the beta-oxidation of fatty acids) exceeds the capacity of the Krebs Cycle to metabolize acetyl-CoA, the excess acetyl-CoA molecules are converted to ketone bodies (acetoacetate and beta-hydroxybutyrate) by HMG-CoA synthase in the liver. Ketone bodies can also be used for energy especially by the brain and heart; in fact they become the main sources of energy for those two organs after day three of starvation. (Wikipedia)

Associated Chemicals

Sodium caprylate;1984-06-1

Wikipedia

Petasis_reagent

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> ANTIFOAMING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Emulsifying

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Preparation from 1-heptene; by oxidation of octanol.

C8-C10 fatty acids (fractionation; coproduced with capric acid)

By fermentation and fractional distillation of the volatile fatty acids present in coconut oil.

General Manufacturing Information

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Synthetic Rubber Manufacturing

Octanoic acid: ACTIVE

Fatty acids, C6-10: ACTIVE

NON-ALCOHOLIC BEVERAGES: 2.9 PPM; ICE CREAM, ICES, ETC: 2.0 PPM, CANDY: 13 PPM; BAKED GOODS: 18 PPM; CONDIMENTS: 12 PPM. /FROM TABLE/

MANY PROPRIETARY PREPN ARE AVAILABLE FOR TREATING DERMATOPHYTIC INFECTIONS, ESP TINEA PEDIS (ATHLETE'S FOOT). THESE INCL...ORGANIC ACIDS: ...CAPRYLIC...

Analytic Laboratory Methods

Analyte: caprylic acid; matrix: chemical purity; procedure: dissolution in alcohol; potentiometric titration with sodium hydroxide

Analyte: octanoic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm

Analyte: octanoic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm

For more Analytic Laboratory Methods (Complete) data for OCTANOIC ACID (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: octanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: octanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 447 nm (emission); limit of detection: 1-2 fmole

Analyte: octanoic acid; matrix: tissue (adipose, blood vessel wall); procedure: high-performance liquid chromatography with ultraviolet detection at 242 nm; limit of detection: 0.8-1.2 ng

Storage Conditions

Interactions

Cytochrome oxidase activity was investigated histochemically in the choroid plexus epithelium. Intense staining for the enzyme was exclusively limited to the mitochondria. Rats treated with octanoic acid displayed extensive ultrastructural disruptions in the epithelial cells of the choroid plexus. Mitochondria were fewer in number and more disrupted compared to the control. The enzyme activity was greatly reduced. However, pretreatment with an equimolar dose of L-carnitine followed by octanoic acid injection produced little alteration of either ultrastructure or enzyme staining. This study suggests that L-carnitine supplementation may restore mitochondrial function of the choroid plexus subjected to toxic organic anions in metabolic disorders, and may be useful in the prevention of metabolic encephalopathy.

The effects of sodium caprate and sodium caprylate on transcellular permeation routes were examined in rats. The release of membrane phospholipids was significantly increased only by caprate, while protein release did not change from the control in the presence of caprate or caprylate, indicating that the extent of membrane disruption was insufficient to account for the extent of the enhanced permeation. Using brush border membrane vesicles prepared from colon, with their protein and lipid component labeled by fluorescent probes, the perturbing actions of caprate and caprylate toward the membrane were examined by fluorescence polarization. Caprate interacted with membrane protein and lipids, and caprylate mainly with protein, causing perturbation to the membrane. The release of 5(6)-carboxyfluorescein previously included in brush border membrane vesicles was increased by caprate but not by caprylate ... /Sodium caprylate/

/In the/ Escherichia coli reverse mutation assay ... octanoic acid inhibited the mutagenic activity of N-nitrosodimethylamine in E. coli bacteria and the extent to which this mutagen methylated DNA in cultured calf thymus cells.

Dates

Effect of Ingestion of Medium-Chain Triglycerides on Substrate Oxidation during Aerobic Exercise Could Depend on Sex Difference in Middle-Aged Sedentary Persons

Naohisa Nosaka, Shougo Tsujino, Kazumitsu Honda, Hiromi Suemitsu, Kazuhiko Kato, Kazuo KondoPMID: 33374218 DOI: 10.3390/nu13010036

Abstract

Fat oxidation (FAO) during aerobic exercise and whole-body FAO via lipid intake are thought to be important for the maintenance of health, such as the prevention of type 2 diabetes and obesity in sedentary persons in their 40s and 50s. Medium-chain triglycerides (MCTs) ingestion has been attracting attention. However, the effects of difference of sex and the composition of medium-chain fatty acids (MCFAs) are unclear, so we examined the effects of these factors on FAO during aerobic exercise. We conducted a randomized, double-blind, placebo-controlled, 3-arm, within-participants crossover trial. FAO during low- to moderate-intensity exercise was compared when octanoate-rich MCTs (C8R), decanoate-rich MCTs (C10R), or carbohydrate (control) was ingested. Three 2-week interventions were separated by two 2-week washout periods. An increase of FAO during exercise after the C8R diet was found in males, but not in females. An increase of carbohydrate oxidation (CAO) and oxygen uptake during exercise after the C10R diet was found in females, but not in males. In a pooled estimate of the effect of MCTs (C8R and C10R) in women and men, FAO increased during exercise. In conclusion, short-term ingestion of MCTs by middle-aged sedentary persons could increase FAO during aerobic exercise compared to carbohydrate ingestion, but the enhancing effect of MCTs on substrate utilization and oxygen uptake might vary, depending on sex and the composition of MCFAs.Caprylic acid enhances hydroxyhexylitaconic acid production in Aspergillus niger S17-5

Y Aso, Y Nomura, M Sano, R Sato, T Tanaka, H Ohara, K Matsumoto, K WadaPMID: 33064909 DOI: 10.1111/jam.14900

Abstract

Aspergillus niger S17-5 produces two alkylitaconic acids, 9-hydroxyhexylitaconic acid (9-HHIA) and 10-hydroxyhexylitaconic acid (10-HHIA), which have cytotoxic and polymer building block properties. In this study, we characterized the production of 9-HHIA and 10-HHIA by addition of their expected precursor, caprylic acid, to a culture of A. niger S17-5, and demonstrated batch fermentation of 9-HHIA and 10-HHIA in a jar fermenter with DO-stat.Production titres of 9-HHIA and 10-HHIA from 3% glucose in a flask after 25 days cultivation were 0·35 and 1·01 g l

respectively. Addition of 0·22 g l

of caprylic acid to a suspension of resting cells of A. niger S17-5 led to 32% enhancement of total 9-HHIA and 10-HHIA production compared to no addition. No enhancement of the production of 9-HHIA or 10-HHIA by the addition of oxaloacetic acid was observed. Addition of caprylic acid to the culture at mid-growth phase was more suitable for 9-HHIA and 10-HHIA production due to less cell growth inhibition by caprylic acid. DO-stat batch fermentation with 3% glucose and 14·4 g l

of caprylic acid in a 1·5 l jar fermenter resulted in the production titres of 9-HHIA and 10-HHIA being 0·48 and 1·54 g l

respectively after 10 days of cultivation.

Addition of caprylic acid to the culture of A. niger S17-5 enhances 9-HHIA and 10-HHIA production.

These results suggest that 9-HHIA and 10-HHIA are synthesized with octanoyl-CoA derived from caprylic acid, and that the supply of octanoyl-CoA is a rate-limiting step in 9-HHIA and 10-HHIA production. To the best of our knowledge, this is the first report regarding the fermentation of naturally occurring itaconic acid derivatives in a jar fermenter.

Ion exchange solid phase microextraction coupled to liquid chromatography/laminar flow tandem mass spectrometry for the determination of perfluoroalkyl substances in water samples

Aghogho A Olomukoro, Ronald V Emmons, Nipunika H Godage, Erasmus Cudjoe, Emanuela GionfriddoPMID: 34174636 DOI: 10.1016/j.chroma.2021.462335

Abstract

Per- and polyfluoroalkyl substances (PFAS) are toxic and bioaccumulative compounds that are persistent in the environment due to their water and heat resistant properties. These compounds have been demonstrated to be ubiquitous in the environment, being found in water, soil, air and various biological matrices. The determination of PFAS at ultra-trace levels is thus critical to assess the extent of contamination in a particular matrix. In this work, solid phase microextraction (SPME) was evaluated as a pre-concentration technique to aid the quantitation of this class of pollutants below the EPA established advisory limits in drinking water at parts-per-trillion levels. Four model PFAS with varying physicochemical properties, namely hexafluoropropylene oxide dimer acid (GenX), perfluoro-1- butanesulfonate (PFBS), perfluoro-n-octanoic acid (PFOA) and perfluoro-1-octanesulfonate (PFOS) were studied as a proof of concept. Analysis was performed with the use of ultra-high pressure liquid chromatography-laminar flow tandem mass spectrometry (UHPLC-MS/MS). This study proposes the use of hydrophilic-lipophilic balance-weak anion-exchange/polyacrylonitrile (HLB-WAX/PAN) as a SPME coating, ideal for all model analytes. A sample volume of 1.5 mL was used for analysis, the optimized protocol including 20 min extraction, 20 min desorption and 6 min LC/MS analysis. This method achieved LOQs of 2.5 ng L(PFOS) and 1 ng L

(GenX, PFBS and PFOA) with satisfactory precision and accuracy values evaluated over a period of 5 days.

Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1:

John P Kowalski, Robert D Pelletier, Matthew G McDonald, Edward J Kelly, Allan E RettiePMID: 33993844 DOI: 10.1080/00498254.2021.1930281

Abstract

8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA) was recently identified as a selective and potent mechanism-based inactivator (MBI) of breast cancer-associated CYP4Z1 and exhibited favourable inhibitory activitythus meriting

characterization.The pharmacokinetics and metabolism of 8-BOA in rats was examined after a single IV bolus dose of 10 mg/kg. A biphasic time-concentration profile resulted in relatively low clearance and a prolonged elimination half-life.The major circulating metabolites identified in plasma were products of

-oxidation; congeners losing two and four methylene groups accounted for >50% of metabolites by peak area. The -(CH

)

product was characterized previously as a CYP4Z1 MBI and so represents an active metabolite that may contribute to the desired pharmacological effect.

analysis of total CYP content in rat liver and kidney microsomes showed that off-target CYP inactivation was minimal; liver microsomal probe substrate metabolism also demonstrated low off-target inactivation. Standard clinical chemistries provided no indication of acute toxicity.

simulations using the free concentration of 8-BOA in plasma suggested that the

dose used here may effectively inactivate CYP4Z1 in a xenografted tumour.

Predicting the API partitioning between lipid-based drug delivery systems and water

Joscha Brinkmann, Isabel Becker, Peter Kroll, Christian Luebbert, Gabriele SadowskiPMID: 33486017 DOI: 10.1016/j.ijpharm.2021.120266

Abstract

Partitioning tests in water are early-stage standard experiments during the development of pharmaceutical formulations, e.g. of lipid-based drug delivery system (LBDDS). The partitioning behavior of the active pharmaceutical ingredient (API) between the fatty phase and the aqueous phase is a key property, which is supposed to be determined by those tests. In this work, we investigated the API partitioning between LBDDS and water by in-silico predictions applying the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and validated these predictions experimentally. The API partitioning was investigated for LBDDS comprising up to four components (cinnarizine or ibuprofen with tricaprylin, caprylic acid, and ethanol). The influence of LBDDS/water mixing ratios from 1/1 up to 1/200 (w/w) as well as the influence of excipients on the API partitioning was studied. Moreover, possible API crystallization upon mixing the LBDDS with water was predicted. This work showed that PC-SAFT is a strong tool for predicting the API partitioning behavior during in-vitro tests. Thus, it allows rapidly assessing whether or not a specific LBDDS might be a promising candidate for further in-vitro tests and identifying the API load up to which API crystallization can be avoided.Myocardial Substrate Oxidation and Tricarboxylic Acid Cycle Intermediates During Hypothermic Machine Perfusion

Cyonna Holmes, Ryan J Vela, LaShondra Powell, Sarah Brant, Matthias Peltz, Michael E JessenPMID: 33250204 DOI: 10.1016/j.jss.2020.09.040

Abstract

The optimal substrate for hypothermic machine perfusion preservation of donor hearts is unknown. Fatty acids, acetate, and ketones are preferred substrates of the heart during normothermic perfusion, but cannot replete the tricarboxylic acid (TCA) cycle directly. Propionate, an anaplerotic substrate, can replenish TCA cycle intermediates and may affect cardiac metabolism. The purpose of this study was to determine myocardial substrate preferences during hypothermic machine perfusion and to assess if an anaplerotic substrate was required to maintain the TCA cycle intermediate pool in perfused hearts.Groups of rat hearts were perfused with carbon-13 (

C)-labeled substrates (acetate, β-hydroxybutyrate, octanoate, with and without propionate) at low and high concentrations. TCA cycle intermediate concentrations, substrate selection, and TCA cycle flux were determined by gas chromatography/mass spectroscopy and

C magnetic resonance spectroscopy.

Acetate and octanoate were preferentially oxidized, whereas β-hydroxybutyrate was a minor substrate. TCA cycle intermediate concentrations except fumarate were higher in substrate-containing perfusion groups compared with either the no-substrate perfusion group or the no-ischemia control group.

The presence of an exogenous, oxidizable substrate is required to support metabolism in the cold perfused heart. An anaplerotic substrate is not essential to maintain the TCA cycle intermediate pool and support oxidative metabolism under these conditions.

Enhancement of microbial pigment production from Monascus ruber by sodium octanoate addition

Taynara Álvares Martins, Francielo VendruscoloPMID: 33179484 DOI: 10.17306/J.AFS.0870

Abstract

The addition of fatty acids and other molecules to culture media may intensify the production of biomolecules, such as monascus pigments, however, few studies of this have been developed. Thus, the objective of the present study was to investigate the effects of adding sodium octanoate to the culture medium, with a view to increasing the synthesis and production of the pigments produced by Monascus ruber CCT 3802 on solid and submerged cultivations.Monacus ruber CCT 3802 was cultivated on solid and submerged media supplemented with different concentrations of sodium octanoate. The radial growth rate of the colonies was obtained from the declivity of the linear regression of the radius of the colonies as a function of cultivation time and the kinetics of submerged cultivations were performed. The filtrate obtained was submitted to scanning spectrophotometry at a range from 350 to 550 nm and the color parameters were determined by using the CIELAB color system. The data were submitted to a univariate analysis of variance (ANOVA) and the means obtained for each treatment submitted to Tukey's test using Statistica version 5.0 software at a 5% level of significance.

Sodium octanoate exerted a strong influence on growth and pigment production in solid and submerged cultivations. The values for L*, a* and b* were positive for pigments produced, with regards to colors close to red and yellow. In the media supplemented with 1.0 mM and 1.5 mM of sodium octanoate, the production of red pigments became expressive from 48 hours-cultivation, increasing considerably from the second to the fourth days. This shows that supplementation with sodium octanoate provides a greater production of pigments in a shorter time interval than the control culture, which required 144 hours of cultivation to present a higher value for AU510nm, which directly influenced pigment productivity.

The addition of sodium octanoate exerted a significant influence on both microbial growth and pigment production in both solid and submerged cultivations. The supplementation of the submerged cultures with sodium octanoate was responsible for an expressive production of pigments in just 48 hours, whereas 144 hours were necessary in the absence of sodium octanoate. These results are promising for increasing the productivity of pigment production, including possibilities for application on an industrial scale.

Enhanced Biofilm Eradication and Reduced Cytotoxicity of a Novel Polygalacturonic and Caprylic Acid Wound Ointment Compared with Common Antiseptic Ointments

Bahgat Z Gerges, Joel Rosenblatt, Y-Lan Truong, Ruth A Reitzel, Ray Hachem, Issam I RaadPMID: 33708989 DOI: 10.1155/2021/2710484

Abstract

Antiseptic wound ointments are widely used to treat dermal wounds that are microbially contaminated. Polygalacturonic acid (PG)+caprylic acid (CAP) is a novel combination that has been shown to eradicate biofilms. We developed a novel PG+CAP ointment and compared the biofilm eradication capability and cytotoxicity of PG+CAP with that of commercially available antiseptic wound ointments. We used a well-established biofilm model to quantitatively assess the eradication of organisms following exposure to the wound ointments for 2 hours. PG+CAP ointment completely eradicated, multidrug-resistant

, and methicillin-resistant

biofilms, whereas MediHoney, polyhexamethylene biguanide (PHMB), and benzalkonium chloride (BZK) ointments failed to eradicate all biofilms within 2 hours. We assessed cytotoxicity by exposing L-929 fibroblasts to extracts of each ointment; Trypan blue exclusion was used to assess cell viability, and Alamar blue conversion was used to assess metabolic function. After exposure to PG+CAP and MediHoney, fibroblast viability was 96.23% and 95.23%, respectively (Trypan blue), and was comparable to untreated cells (98.77%). PHMB and BZK showed reduced viability (83.25% and 77.83%, respectively,

< 0.05). Metabolic activity results followed a similar pattern. Cytotoxicity of PG+CAP ointment towards erythrocytes was comparable to saline. PG+CAP ointment seems to be safe and can rapidly eradicate microbial biofilm; thus, PG+CAP ointment merits further in vivo testing as a potential antimicrobial wound ointment.

Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification

Jin Ju Kim, Hyung Kwoun KimPMID: 33203820 DOI: 10.4014/jmb.2010.10018

Abstract

Vanillyl alcohol (VA), which is abundant in Vanilla bean, has strong antioxidant activity. However, the use of VA in the food and cosmetics industries is limited, due to its low solubility in emulsion or organic solvents. Meanwhile, medium chain fatty acids and medium chain monoglycerides have antibacterial activity. We synthesized butyric acid vanillyl ester (BAVE) or caprylic acid vanillyl ester (CAVE) from VA with tributyrin or tricaprylin through transesterification reaction using immobilized lipases. BAVE and CAVE scavenged 2,2-diphenyl-1-picrylhydrazyl radicals in organic solvents. In addition, BAVE and CAVE decreased the production rate of conjugated diene and triene in the menhaden oil-in-water emulsion system. While BAVE showed no antibacterial activity, CAVE showed antibacterial activity against food spoilage bacteria, including. In this study, the antibacterial activity of vanillyl ester with medium chain fatty acid was first revealed. Zeta potential measurements confirmed that BAVE and CAVE were inserted into

membrane. In addition, the propidium iodide uptake assay and fluorescent microscopy showed that CAVE increased

membrane permeability. Therefore, CAVE is expected to play an important role in the food and cosmetics industries as a bi-functional material with both antioxidant and antibacterial activities.